2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Overview
Description
The molecule “2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a complex organic compound. It contains a pyrido[3,2-b][1,4]oxazin-3-one ring, which is a type of heterocyclic compound. This ring is attached to a 2,6-dimethylmorpholin-4-yl group through an ethyl linker .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the heterocyclic ring and the 2,6-dimethylmorpholin-4-yl group. These groups can participate in a variety of intermolecular interactions, which could influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic ring and the 2,6-dimethylmorpholin-4-yl group could impact its solubility, stability, and reactivity .Scientific Research Applications
Chemical Synthesis and Reducing Agents
One application in scientific research is in the realm of chemical synthesis, particularly in the creation of novel compounds with potential as reducing agents. For instance, compounds structurally related to 2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one have been explored for their reducing properties. The synthesis of Bi[5,5-bis(hydroxymethyl)-3-methyl-2-oxomorpholin-3-yl] (BHM-3 dimer), derived from similar morpholinyl compounds, demonstrates low toxicity and water solubility, indicating potential for biomedical applications (Gaudiano et al., 1993).
Catalytic Activities
Research on compounds with oxazinone and related structures has also focused on their catalytic activities, particularly in C-C coupling reactions. For example, [bis(oxazolinyl)pyrrole]palladium complexes, incorporating oxazoline ligands similar to those in the target molecule, have shown efficacy as catalysts in Heck- and Suzuki-type C-C coupling reactions, highlighting the versatility of these compounds in facilitating organic synthesis (Mazet & Gade, 2003).
Molecular Docking and Pharmacological Potential
Moreover, derivatives of pyrido[1,2-a]pyrimidin-4-one, a core structure related to the query compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Although the direct compound wasn't studied, this suggests a broader interest in the pharmacological potential of such derivatives (Mallesha et al., 2012).
Polymer Chemistry
Additionally, the field of polymer chemistry has seen applications of related morpholine derivatives in the synthesis of thermoresponsive poly(2-oxazine)s. These materials demonstrate lower critical solution temperature (LCST) behavior in water, which is significant for developing smart materials and drug delivery systems (Bloksma et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-8-18(9-11(2)20-10)7-5-13-15(19)17-14-12(21-13)4-3-6-16-14/h3-4,6,10-11,13H,5,7-9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADBXQLPSSQRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC2C(=O)NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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